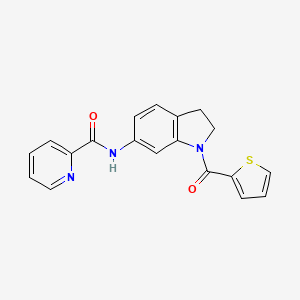![molecular formula C19H23N5O B2874075 6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2175978-71-7](/img/structure/B2874075.png)
6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopropyl group, a tetrahydroquinazolinyl group, an azetidinyl group, and a dihydropyridazinone group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several rings and functional groups. The cyclopropyl group, for example, is a three-membered carbon ring, which introduces strain into the molecule . The tetrahydroquinazolinyl and dihydropyridazinone groups are heterocyclic compounds, meaning they contain atoms other than carbon in their rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the azetidinyl group might be susceptible to reactions that open the ring, while the dihydropyridazinone group might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and stereochemistry would all play a role .Applications De Recherche Scientifique
Discovery and Optimization for Therapeutic Use
- Selective Estrogen Receptor Degraders (SERDs) and Antagonists: A study by Scott et al. (2020) reports on the optimization of tricyclic indazoles as SERDs and antagonists for treating ER+ breast cancer, leading to the development of a compound with potent in vivo activity in mouse xenograft models, known as AZD9833, demonstrating the compound's potential as a therapeutic agent in clinical trials (Scott et al., 2020).
Cyclization Reactions and Synthetic Applications
- Cyclization of Aryl- and Aroyl-Cyanamides: Shikhaliev et al. (2008) describe the cyclization reactions of aryl-, aroyl-, and cyanamides with various substrates, leading to the formation of quinazolinone derivatives, highlighting the compound's relevance in synthetic organic chemistry (Shikhaliev et al., 2008).
Antimicrobial and Antibacterial Agents
- 7-Azetidinylquinolones as Antibacterial Agents: Frigola et al. (1994) investigated the synthesis and biological activity of 7-azetidinylquinolones, demonstrating their efficacy against Gram-positive and Gram-negative bacteria. The study emphasizes the compound's potential as a novel antibacterial agent (Frigola et al., 1994).
Hypotensive Activity
- Quinazolinones as Hypotensive Agents: Kumar et al. (2003) prepared quinazolinone derivatives and evaluated them for hypotensive activity, finding several compounds with significant activity, indicating the compound's potential in developing new hypotensive agents (Kumar et al., 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-cyclopropyl-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-18-8-7-16(14-5-6-14)22-24(18)11-13-9-23(10-13)19-15-3-1-2-4-17(15)20-12-21-19/h7-8,12-14H,1-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDCRKHRBZWALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


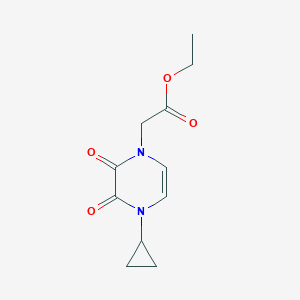
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2873996.png)
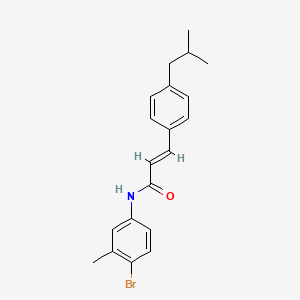
![4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide](/img/structure/B2874000.png)
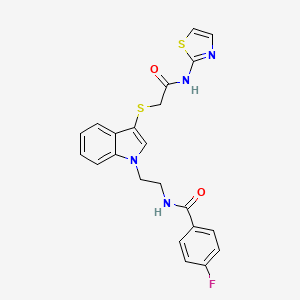

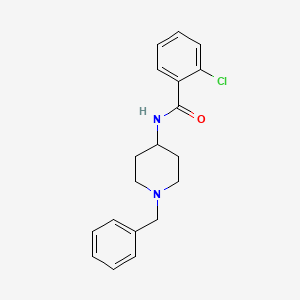
![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)
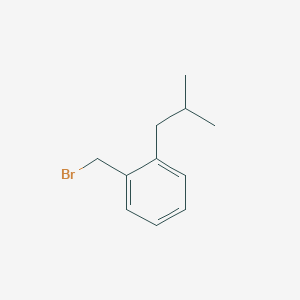


![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
